molecular formula C11H16ClNO3 B6221391 benzyl (2S)-4-amino-2-hydroxybutanoate hydrochloride CAS No. 2757961-44-5

benzyl (2S)-4-amino-2-hydroxybutanoate hydrochloride

Cat. No.: B6221391
CAS No.: 2757961-44-5
M. Wt: 245.7
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Description

Benzyl (2S)-4-amino-2-hydroxybutanoate hydrochloride is a chemical compound with significant applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. It is known for its chiral nature, which makes it valuable in asymmetric synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the desired stereochemistry is maintained .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-4-amino-2-hydroxybutanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl (2S)-4-amino-2-oxobutanoate, while reduction could produce benzyl (2S)-4-amino-2-hydroxybutylamine.

Scientific Research Applications

Benzyl (2S)-4-amino-2-hydroxybutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: The compound is utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of benzyl (2S)-4-amino-2-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2S)-4-amino-2-hydroxybutanoate hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it particularly valuable in asymmetric synthesis and pharmaceutical applications.

Properties

CAS No.

2757961-44-5

Molecular Formula

C11H16ClNO3

Molecular Weight

245.7

Purity

95

Origin of Product

United States

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